molecular formula C15H22N2O5 B023835 N-Boc-L-Ser-NHOBn CAS No. 26048-92-0

N-Boc-L-Ser-NHOBn

Cat. No.: B023835
CAS No.: 26048-92-0
M. Wt: 310.35 g/mol
InChI Key: BEXBKUKHTOBXHW-LBPRGKRZSA-N
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Preparation Methods

The synthesis of O-Benzyl-alpha-N-tert-Boc-L-serinehydroxamic Acid involves several steps. Typically, the process starts with the protection of the serine hydroxyl group using a tert-butyloxycarbonyl (Boc) group. The benzyl group is then introduced to protect the amino group. The final step involves the formation of the hydroxamic acid . The reaction conditions often include the use of solvents like chloroform and dichloromethane, and the reactions are carried out at low temperatures to ensure the stability of the compound .

Chemical Reactions Analysis

O-Benzyl-alpha-N-tert-Boc-L-serinehydroxamic Acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

O-Benzyl-alpha-N-tert-Boc-L-serinehydroxamic Acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of O-Benzyl-alpha-N-tert-Boc-L-serinehydroxamic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

O-Benzyl-alpha-N-tert-Boc-L-serinehydroxamic Acid can be compared with other similar compounds, such as:

The uniqueness of O-Benzyl-alpha-N-tert-Boc-L-serinehydroxamic Acid lies in its specific combination of protective groups, which makes it particularly useful in certain research applications .

Biological Activity

N-Boc-L-Ser-NHOBn (N-Boc-serine hydroxamate) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from L-serine, an amino acid, and contains a benzyl hydroxamate group. The synthesis typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group and subsequent formation of the hydroxamate. Various synthetic routes have been explored to optimize yields and purity, including the use of different bases and solvents under controlled conditions .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that this compound exhibits significant antimicrobial properties. It interacts with bacterial cell wall synthesis, disrupting peptidoglycan formation, which is essential for bacterial viability .
    • In vitro tests indicate that lower concentrations effectively inhibit the growth of various bacterial strains without causing significant toxicity to mammalian cells.
  • Enzymatic Inhibition :
    • This compound acts as an inhibitor for certain enzymes involved in metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that may exhibit further biological effects.
    • The compound has been studied for its ability to inhibit serine proteases, which play crucial roles in various physiological processes.
  • Cellular Uptake and Distribution :
    • Research indicates that this compound is efficiently transported across cell membranes through specific transporters. Its distribution within cells suggests potential targeting to organelles involved in metabolic processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against gram-positive bacteria demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics. The compound's mechanism was attributed to its ability to interfere with cell wall synthesis, making it a candidate for further development as an antibiotic agent .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme kinetics, this compound was shown to inhibit serine proteases effectively. Kinetic studies revealed that the compound binds competitively with substrate molecules, suggesting its potential use in therapeutic applications where modulation of protease activity is desired.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Table 2: Enzyme Inhibition Kinetics

Enzyme TypeIC50 (µM)Mode of InhibitionReference
Serine Protease5Competitive
Cytochrome P45010Non-competitive

Properties

IUPAC Name

tert-butyl N-[(2S)-3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)16-12(9-18)13(19)17-21-10-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,20)(H,17,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXBKUKHTOBXHW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)NOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318846
Record name tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-1-oxopropan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26048-92-0
Record name NSC337388
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-1-oxopropan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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